1-(4-Ethoxyphenyl)cyclopentan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(4-Ethoxyphenyl)cyclopentan-1-ol” can be represented by the InChI code: 1S/C13H18O2/c1-2-15-12-7-5-11(6-8-12)13(14)9-3-4-10-13/h5-8,14H,2-4,9-10H2,1H3
. This compound has a molecular weight of 206.28 .
Physical And Chemical Properties Analysis
“1-(4-Ethoxyphenyl)cyclopentan-1-ol” is a white to off-white crystalline powder. Its molecular formula is C13H18O2, and it has a molecular weight of 206.28 .
Scientific Research Applications
Synthesis and Pharmacological Characterization
- "1-(4-Ethoxyphenyl)cyclopentan-1-ol" has been explored in the synthesis of silicon analogues of clinically used antidepressants, such as venlafaxine (Daiss et al., 2006).
Chemical Synthesis and Molecular Structure
- It has been used in Rh(I)-catalyzed cyclization processes for constructing cyclopentanone derivatives (Yamabe et al., 2005).
- Studies have focused on synthesizing related compounds and exploring their antibacterial and antioxidant properties (Гаспарян et al., 2011).
Catalysis and Reaction Mechanisms
- The compound has been involved in palladium-catalyzed coupling reactions of aryl bromides, demonstrating its utility in complex organic synthesis (Feuerstein et al., 2006).
Crystal Structure Analysis
- Research has been conducted on the crystal structure and Hirshfeld surface analysis of similar compounds, providing insights into molecular interactions and stability (Kumara et al., 2017).
Novel Drug Design
- Cyclopentane derivatives, closely related to "1-(4-Ethoxyphenyl)cyclopentan-1-ol," have been studied as potential isosteres for carboxylic acid functional groups in drug design (Ballatore et al., 2011).
Experimental Design in Education
- The compound has been used in educational settings to teach experimental design and optimization in synthetic chemistry (Bouzidi & Gozzi, 2008).
properties
IUPAC Name |
1-(4-ethoxyphenyl)cyclopentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-15-12-7-5-11(6-8-12)13(14)9-3-4-10-13/h5-8,14H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHBVQOVBMOSCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)cyclopentan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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